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Compound of Interest

Compound Name: N-Methyllindcarpine

Cat. No.: B599362 Get Quote

N-Methyllindcarpine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Methyllindcarpine, a naturally occurring aporphine alkaloid, has garnered interest within the

scientific community. This technical guide provides a comprehensive overview of its chemical

identity, including its CAS number and IUPAC name. While specific extensive biological data for

N-Methyllindcarpine is limited in publicly accessible literature, this document outlines the

general methodologies for the study of aporphine alkaloids, which can be applied to further

investigate its potential pharmacological activities. This guide serves as a foundational

resource for researchers initiating studies on N-Methyllindcarpine, providing the necessary

chemical information and a framework for experimental design.

Chemical Identity
A clear and unambiguous identification of a compound is the cornerstone of scientific research.

The following table summarizes the key identifiers for N-Methyllindcarpine.
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Identifier Value

Common Name N-Methyllindcarpine

CAS Number 14028-97-8[1]

IUPAC Name

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-

tetrahydro-4H-dibenzo[de,g]quinoline-2,11-

diol[2]

Molecular Formula C₁₉H₂₁NO₄

Molecular Weight 327.37 g/mol

Compound Class Aporphine Alkaloid

Physicochemical Properties
Detailed experimental data on the physicochemical properties of N-Methyllindcarpine are not

extensively reported. However, based on its chemical structure as an aporphine alkaloid, it is

expected to be a crystalline solid at room temperature. Its solubility is likely to be higher in

organic solvents than in water. For experimental purposes, it is recommended to determine

solubility in various solvent systems empirically.

Biological and Pharmacological Context
N-Methyllindcarpine belongs to the aporphine class of alkaloids, a large and structurally

diverse group of natural products known for a wide range of biological activities. Aporphine

alkaloids have been reported to exhibit activities including, but not limited to, effects on the

central nervous system and anticancer properties. N-Methyllindcarpine is found in plants of

the Lindera genus, within the Lauraceae family.

Currently, there is a lack of specific, publicly available quantitative data on the biological activity

of N-Methyllindcarpine. Further research is required to elucidate its pharmacological profile.

Recommended Experimental Protocols
While specific experimental protocols for N-Methyllindcarpine are not readily available, the

following methodologies are standard for the investigation of novel aporphine alkaloids and can
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be adapted for the study of this compound.

Extraction and Isolation
The initial step in studying a natural product is its extraction and purification from the source

material.

Plant Material (e.g., Lindera species)

Grinding and Extraction with Solvent (e.g., Methanol, Ethanol)

Crude Extract

Acid-Base Partitioning

Crude Alkaloid Fraction

Chromatographic Separation (e.g., Column Chromatography, HPLC)

Pure N-Methyllindcarpine

Click to download full resolution via product page

Caption: General workflow for the extraction and isolation of N-Methyllindcarpine.
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Protocol:

Extraction: Dried and powdered plant material is subjected to maceration or Soxhlet

extraction with an appropriate organic solvent, such as methanol or ethanol.

Acid-Base Partitioning: The resulting crude extract is partitioned between an acidic aqueous

solution and an organic solvent to separate the basic alkaloids from other plant constituents.

The aqueous layer containing the protonated alkaloids is then basified and re-extracted with

an organic solvent to yield a crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to one or more

chromatographic techniques, such as column chromatography over silica gel or alumina,

followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure N-
Methyllindcarpine.

Structural Elucidation
The identity and purity of the isolated compound should be confirmed using a combination of

spectroscopic methods.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

elucidating the chemical structure and stereochemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and

the chromophore system.

In Vitro Biological Assays
To investigate the potential biological activities of N-Methyllindcarpine, a panel of in vitro

assays can be employed.

4.3.1. Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method to assess cell viability and determine the cytotoxic potential of a compound

against various cancer cell lines.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/product/b599362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in 96-well plates

Treat with varying concentrations of N-Methyllindcarpine

Incubate for a defined period (e.g., 24, 48, 72h)

Add MTT reagent

Incubate to allow formazan formation

Solubilize formazan crystals

Measure absorbance at ~570 nm

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:
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Cell Seeding: Plate cells at an appropriate density in 96-well microplates and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of N-
Methyllindcarpine. Include a vehicle control and a positive control (a known cytotoxic

agent).

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Read the absorbance of the wells using a microplate reader.

Data Analysis: Plot the percentage of cell viability against the compound concentration to

determine the half-maximal inhibitory concentration (IC₅₀) value.

4.3.2. Neuroactivity Screening

Given that many aporphine alkaloids exhibit activity in the central nervous system, initial

screening could involve receptor binding assays for key neurotransmitter receptors (e.g.,

dopamine, serotonin receptors) or assays to measure effects on neuronal cell viability and

function.

Signaling Pathway Analysis
Should initial biological screening reveal significant activity, further investigation into the

underlying mechanism of action would be warranted. This would involve exploring the

compound's effect on specific cellular signaling pathways.
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Hypothetical Signaling Pathway

N-Methyllindcarpine

Target Protein/Receptor

Downstream Effector 1 Downstream Effector 2

Cellular Response (e.g., Apoptosis, Proliferation Change)

Click to download full resolution via product page

Caption: A generalized diagram illustrating a potential signaling pathway.

The specific pathways to investigate would be dependent on the observed biological activity.

For example, if N-Methyllindcarpine shows anticancer activity, pathways involved in cell cycle

regulation, apoptosis (e.g., caspase activation), or specific cancer-related signaling cascades

(e.g., PI3K/Akt, MAPK) would be relevant areas of study. Techniques such as Western blotting,

qPCR, and reporter gene assays would be employed to probe these pathways.

Conclusion
N-Methyllindcarpine is a defined chemical entity with the potential for interesting biological

activities, characteristic of its aporphine alkaloid class. This technical guide provides the

essential chemical information and a roadmap for researchers to embark on a systematic

investigation of its pharmacological properties. The outlined experimental protocols, from

isolation to in vitro screening and pathway analysis, offer a solid framework for generating the
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quantitative data necessary to build a comprehensive understanding of this natural product.

Further research is essential to unlock the full therapeutic potential of N-Methyllindcarpine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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